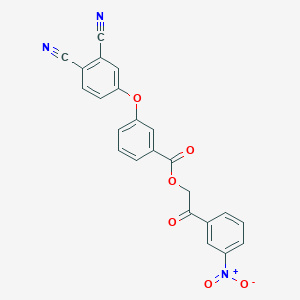![molecular formula C16H22N6O2S B10882950 4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-methylpiperidine-1-carbothioamide](/img/structure/B10882950.png)
4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-methylpiperidine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-METHYLTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a tetraazole ring fused with a pyridine ring, and it is substituted with a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-METHYLTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetraazole ring, which can be achieved through cycloaddition reactions involving azides and nitriles. The pyridine ring can be synthesized separately and then fused with the tetraazole ring under specific conditions. The dimethoxyphenyl group is introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-METHYLTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-METHYLTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-METHYLTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.
2,6-Dimethoxy-4-methylphenol: Another compound with dimethoxy substitution.
Uniqueness
4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-METHYLTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is unique due to its combination of a tetraazole and pyridine ring, along with the dimethoxyphenyl group This unique structure imparts specific chemical and biological properties that are not found in other similar compounds
Properties
Molecular Formula |
C16H22N6O2S |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
4-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-N-methylpiperidine-1-carbothioamide |
InChI |
InChI=1S/C16H22N6O2S/c1-17-16(25)21-8-6-12(7-9-21)22-19-15(18-20-22)11-4-5-13(23-2)14(10-11)24-3/h4-5,10,12H,6-9H2,1-3H3,(H,17,25) |
InChI Key |
MZEPABALKYHDCF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)N1CCC(CC1)N2N=C(N=N2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dimethyl-4-[1-(4-methylcyclohexyl)piperidin-4-yl]morpholine](/img/structure/B10882873.png)
![2-(Naphthalen-2-yloxy)-1-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B10882885.png)

![9-Ethyl-3-({4-[(4-ethylphenyl)methyl]piperazin-1-yl}methyl)carbazole](/img/structure/B10882892.png)
![1-(1-Benzylpiperidin-4-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10882896.png)
![(4-Methoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10882916.png)
![1-[1-(3-Phenoxybenzyl)piperidin-4-yl]azepane](/img/structure/B10882924.png)
![(3-Fluorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B10882926.png)
![N-butyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B10882936.png)
![7-(4-bromobenzyl)-8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10882940.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10882944.png)

![7-benzyl-2-(4-methoxybenzyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10882966.png)
